molecular formula C9H9N3O B2881155 2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one CAS No. 2442597-46-6

2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one

Cat. No. B2881155
CAS RN: 2442597-46-6
M. Wt: 175.191
InChI Key: DSAVXUBBGAZCMR-UHFFFAOYSA-N
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Description

2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one (DMPP) is a heterocyclic organic compound belonging to the pyridine family. It is an important intermediate in the synthesis of various organic compounds and has been the subject of extensive research in recent years. DMPP has been investigated for its potential applications in pharmaceuticals, agrochemicals, and other industries.

Scientific Research Applications

2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one has been used in a variety of scientific research applications. It has been used in the synthesis of novel organic compounds, such as pyrrolizidine alkaloids and indole derivatives. It has also been used in the synthesis of heterocyclic compounds, such as pyrrolizidine alkaloids and indole derivatives. Additionally, it has been used as a catalyst in organic reactions, such as the synthesis of pyrrolizidine alkaloids.

Advantages and Limitations for Lab Experiments

The primary advantage of using 2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. The primary limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to work with in certain reactions.

Future Directions

The potential applications of 2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one are vast and there are many potential future directions for research. Some potential future directions include the development of new synthesis methods for this compound, the investigation of its potential applications in drug development, and the exploration of its potential as a catalyst in organic reactions. Additionally, further research into the biochemical and physiological effects of this compound could provide insight into its potential therapeutic applications. Finally, further research into this compound’s mechanism of action could provide a better understanding of its potential applications in organic synthesis and drug development.

Synthesis Methods

The most common method of synthesizing 2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one is through the reaction of pyridine and formaldehyde. This reaction is usually carried out in an aqueous solution of sodium hydroxide at elevated temperatures. Other methods of synthesizing this compound include the reaction of pyridine and ethyl acetate, the reaction of pyridine and acetic anhydride, and the reaction of pyridine and methylene chloride.

properties

IUPAC Name

2,3-dimethyl-6H-pyrido[3,4-b]pyrazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-6(2)12-8-7(11-5)3-4-10-9(8)13/h3-4H,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAVXUBBGAZCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CNC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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